2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and a pyrrolidinyl-substituted butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide typically involves multiple steps:
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Formation of the Thioether Linkage: : The initial step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether intermediate. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
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Alkyne Addition: : The next step involves the addition of a butynyl group to the thioether intermediate. This can be achieved through a Sonogashira coupling reaction, where the thioether intermediate is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
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Pyrrolidine Substitution: : The final step involves the substitution of the terminal alkyne with pyrrolidine. This can be done through a nucleophilic substitution reaction, where the alkyne is treated with pyrrolidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thioether group in 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The compound can undergo reduction reactions, particularly at the alkyne moiety, to form alkenes or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
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Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Various electrophiles, Lewis acids
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alkenes, alkanes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
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Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
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Chemical Biology: : It serves as a tool compound in chemical biology to study the effects of thioether and alkyne functionalities in biological systems.
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Industrial Applications: : Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and alkyne groups may play a role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- 2-((4-bromophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- 2-((4-methylphenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide imparts unique properties, such as increased metabolic stability and potential for enhanced binding affinity to biological targets compared to its chloro, bromo, or methyl analogs. This makes it a compound of particular interest in drug development and other scientific research areas.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c17-14-5-7-15(8-6-14)21-13-16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDLHWBVAYLXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.